N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide
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Overview
Description
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide is a synthetic organic compound characterized by the presence of a thiadiazole ring, an isobutyl group, and a nitrophenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Coupling with 4-Nitrophenyl Acetic Acid: The final step involves coupling the thiadiazole derivative with 4-nitrophenyl acetic acid or its activated ester (e.g., 4-nitrophenyl acetic anhydride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Reduction: Formation of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(4-aminophenyl)acetamide
Substitution: Formation of various substituted acetamides depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could participate in electron transfer reactions, while the thiadiazole ring might interact with metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide
- N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide
- N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(4-aminophenyl)acetamide
Uniqueness
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(4-nitrophenyl)acetamide is unique due to the specific combination of its functional groups. The isobutyl group provides steric hindrance, which can influence its reactivity and interaction with other molecules. The nitrophenyl group adds electron-withdrawing properties, affecting the compound’s overall electronic structure and reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9(2)7-13-16-17-14(22-13)15-12(19)8-10-3-5-11(6-4-10)18(20)21/h3-6,9H,7-8H2,1-2H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFLNKCFKOMTHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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